molecular formula C9H16ClNO4S B13238802 tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate

tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B13238802
M. Wt: 269.75 g/mol
InChI Key: FMIRRVYEGONTRG-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is a specialized synthetic building block designed for researchers in medicinal chemistry and drug discovery. Its core value lies in the highly reactive chlorosulfonyl group, which serves as a key handle for the introduction of the sulfonamide moiety into target molecules . Sulfonamides are a privileged structure in pharmaceutical agents, known for contributing to enhanced binding affinity and metabolic stability. This compound enables the efficient synthesis of sulfonamide derivatives through reactions with a variety of nucleophiles, including amines and alcohols . The presence of the Boc-protected azetidine ring further adds to its utility, providing a rigid, saturate heterocyclic scaffold that can improve the physicochemical and pharmacokinetic properties of lead compounds. As a key intermediate, it is instrumental in the exploration of structure-activity relationships and the development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16ClNO4S

Molecular Weight

269.75 g/mol

IUPAC Name

tert-butyl 2-(chlorosulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3

InChI Key

FMIRRVYEGONTRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and General Strategy

The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically begins from tert-butyl azetidine-1-carboxylate derivatives, such as tert-butyl 3-hydroxyazetidine-1-carboxylate or tert-butyl 3-bromoazetidine-1-carboxylate. The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen, facilitating selective functionalization at the 2- or 3-position of the azetidine ring.

The chlorosulfonylmethyl substituent is introduced via chlorosulfonation reactions or through chlorosulfonylmethylation of an azetidine intermediate bearing a suitable leaving group or reactive site.

Synthetic Routes

Route via 3-Hydroxyazetidine Intermediate

One documented approach involves the conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate into the chlorosulfonylmethyl derivative through nucleophilic substitution or sulfonylation reactions.

  • Step 1: Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate via reduction or functionalization of azetidin-3-one derivatives protected with Boc groups. This intermediate can be synthesized with high yields (~99%) and purified by standard extraction and chromatography techniques.

  • Step 2: Treatment of the hydroxyazetidine with chlorosulfonylmethylating agents such as chlorosulfonylmethane or chlorosulfonyl chloride under controlled conditions, often in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM), to install the chlorosulfonylmethyl group at the 2-position.

  • Step 3: Purification of the resulting this compound by silica gel chromatography or recrystallization.

This route benefits from the availability of hydroxyazetidine intermediates and mild reaction conditions, but requires careful control of moisture and temperature to avoid side reactions.

Route via 3-Bromoazetidine Intermediate

Another synthetic strategy utilizes tert-butyl 3-bromoazetidine-1-carboxylate as a precursor, which can undergo nucleophilic substitution with chlorosulfonyl-containing nucleophiles.

  • Step 1: Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate by bromination of tert-butyl azetidine derivatives or via halogen exchange reactions. This intermediate is well-documented and can be prepared in quantitative yields under conditions such as reaction with bromine sources in solvents like N,N-dimethylformamide (DMF) at moderate temperatures (60–100°C).

  • Step 2: Reaction of the bromoazetidine with chlorosulfonylmethyl nucleophiles or chlorosulfonylmethyl anions generated in situ, often using bases such as potassium tert-butoxide or sodium hydride in aprotic solvents (e.g., THF or DMF). This step introduces the chlorosulfonylmethyl substituent at the 2-position via nucleophilic displacement.

  • Step 3: Workup includes aqueous extraction, drying over sodium sulfate, and purification by flash chromatography.

This method allows for direct substitution at the bromomethyl position but may require longer reaction times (up to 14 hours) and careful base selection to optimize yields.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields reported in the literature for the preparation of this compound and related azetidine derivatives:

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 tert-butyl 3-hydroxyazetidine-1-carboxylate Chlorosulfonyl chloride or chlorosulfonylmethane, base THF, DCM 0–25 °C 2–4 h 60–75 Moisture sensitive; inert atmosphere recommended
2 tert-butyl 3-bromoazetidine-1-carboxylate Potassium tert-butoxide, chlorosulfonylmethyl nucleophile DMF, THF RT to 60 °C 14 h 62–72 Requires dry conditions; base choice critical
3 tert-butyl azetidine derivatives Bromination or halogenation DMF, NMP 60–100 °C 17–48 h Up to 100 High purity intermediates; chromatography needed

Purification and Characterization

Purification of the target compound typically involves silica gel flash chromatography using gradients of ethyl acetate and heptane or petroleum ether. The purified compound is often obtained as a colorless crystalline solid or oil depending on the exact substitution pattern.

Characterization is performed using:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Hydroxyazetidine Route tert-butyl 3-hydroxyazetidine-1-carboxylate Chlorosulfonyl chloride, base THF/DCM, 0–25 °C, 2–4 h 60–75 Mild conditions, good control Requires preparation of hydroxy intermediate
Bromoazetidine Route tert-butyl 3-bromoazetidine-1-carboxylate Potassium tert-butoxide, chlorosulfonylmethyl nucleophile DMF/THF, RT–60 °C, 14 h 62–72 Direct substitution Longer reaction time, sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the chlorosulfonyl group.

    Reduction: Corresponding alcohols.

    Oxidation: Sulfonic acids.

Scientific Research Applications

tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for synthesizing more complex molecules.

    Medicinal Chemistry: For developing potential pharmaceutical compounds.

    Biological Research: As a reagent for modifying biomolecules.

    Industrial Applications: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. The chlorosulfonyl group is highly reactive, allowing it to undergo substitution and other reactions readily. In biological applications, it may interact with biomolecules through covalent bonding, modifying their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with diverse substituents exhibit distinct physicochemical properties, reactivity, and applications. Below is a comparative analysis of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate with structurally analogous compounds.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound (Target) C₉H₁₆ClNO₄S* ~269.5 Chlorosulfonylmethyl, Boc High reactivity (SO₂Cl acts as leaving group; forms sulfonamides)
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) C₁₄H₂₂NO₃ ~310.2 Hydroxybutyl, methoxyphenyl Moderate reactivity (alcohol and ether groups); diastereoselective synthesis (42% yield)
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate C₁₄H₁₉N₃O₅ 309.32 Nitropyridinyloxy Electron-withdrawing nitro group enhances electrophilicity; high cost ($4,000/g)
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate C₁₂H₂₁NO₄ 243.30 Ethoxy-oxoethyl (ester) Low reactivity (stable ester group); TPSA = 55.8 Ų (moderate polarity)

*Calculated based on assumed formula.

Physicochemical Properties

  • Polarity : The chlorosulfonyl group increases polarity compared to the ethoxy-oxoethyl analog (TPSA ≈ 90 Ų vs. 55.8 Ų for the ester) .
  • Stability : Chlorosulfonyl derivatives are moisture-sensitive, whereas methoxyphenyl (1h) and nitro-containing analogs exhibit greater stability under ambient conditions.

Research Findings and Data

Reactivity Trends

  • Chlorosulfonylmethyl substituents enable rapid sulfonamide bond formation, outperforming ester or ether analogs in reaction kinetics .
  • Methoxyphenyl groups (as in 1h) enhance π-π stacking in crystal structures, aiding crystallography-based drug design .

Commercial Viability

  • The nitropyridinyloxy analog is priced at $4,000/g, reflecting synthetic complexity and low-scale production .
  • Ethoxy-oxoethyl derivatives are more affordable due to established esterification protocols .

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